molecular formula C19H14ClF2N3O3S2 B2537764 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide CAS No. 893937-47-8

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide

Cat. No.: B2537764
CAS No.: 893937-47-8
M. Wt: 469.91
InChI Key: CNBPZBUCFIPGIB-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide is a benzamide derivative featuring a fused thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a difluoromethanesulfonylbenzamide moiety. The compound’s structure combines a sulfur-containing heterocycle (thienopyrazole) with halogenated and sulfonyl groups, which are common pharmacophores in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O3S2/c20-11-4-3-5-12(8-11)25-17(14-9-29-10-15(14)24-25)23-18(26)13-6-1-2-7-16(13)30(27,28)19(21)22/h1-8,19H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBPZBUCFIPGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and difluoromethanesulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with varying biological activities.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the exertion of its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Thienopyrazole vs. Other Heterocycles: The thienopyrazole core in the target compound may confer enhanced metabolic stability compared to furan (cyprofuram) or triazine (methoprotryne) systems due to sulfur’s electron-withdrawing effects and aromatic stabilization .
  • Substituent Impact : The difluoromethanesulfonyl group distinguishes the target compound from analogs like diflubenzuron (difluorobenzamide) and flutolanil (trifluoromethylbenzamide). Sulfonyl groups typically improve binding to sulfhydryl-containing enzyme targets (e.g., chitin synthases in insects) compared to carboxamides .
  • Chlorophenyl Positioning : The 3-chlorophenyl substituent may optimize spatial interactions with target receptors compared to 4-chlorophenyl (diflubenzuron) or 2-methylphenyl ( analog), as meta-substitution often balances steric and electronic effects .

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and relevant case studies.

Structural Overview

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a difluoromethanesulfonylbenzamide moiety. This structural arrangement is crucial for its biological properties and interactions within biological systems.

Component Description
Molecular Formula C₁₅H₁₄ClF₂N₃O₂S
Molecular Weight 357.80 g/mol
Core Structure Thieno[3,4-c]pyrazole
Functional Groups Chlorophenyl, difluoromethanesulfonylbenzamide

The biological activity of this compound is attributed to several key mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that affect cellular functions.
  • Gene Expression Modulation : The compound may influence the expression of genes related to processes such as apoptosis and cell proliferation.

Biological Activity

Research has indicated that compounds within the thienopyrazole class exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promising antifungal and antibacterial properties. For instance, studies have demonstrated that thienopyrazole derivatives exhibit significant activity against strains of Mycobacterium tuberculosis and various fungal pathogens .
  • Anticancer Potential : The unique structure allows for interactions with cancer-related pathways. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways.
  • Anti-inflammatory Effects : Certain thienopyrazole derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thienopyrazole derivatives against pathogenic fungi and bacteria. This compound exhibited significant antifungal activity against four strains of fungi and showed inhibitory effects on Mycobacterium tuberculosis .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that derivatives similar to this compound could induce cell cycle arrest and apoptosis. These findings suggest a potential role in cancer therapeutics .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thieno[3,4-c]pyrazole Core : This involves cyclization reactions with appropriate precursors.
  • Introduction of Functional Groups : Subsequent steps introduce the chlorophenyl and difluoromethanesulfonyl groups through nucleophilic substitution reactions.

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